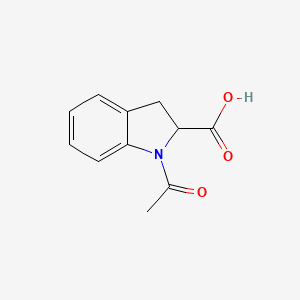

N-Acetylindolin-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetylindoline-2-carboxylic acid is a derivative of indole-2-carboxylic acid, an important building block in synthetic organic chemistry. It has been the focus of many researchers in the study of pharmaceutical compounds .

Synthesis Analysis

The racemization of N-acetylindoline-2-carboxylic acid in p-xylene revealed beneficial rate enhancements due to microwave effects, by comparing conventional and microwave heating . The magnitude of this effect was governed by the degree of heterogeneity of the reaction system .Molecular Structure Analysis

The structure of N-Acetylindoline-2-carboxylic acid incorporates a carboxyl functional group, CO2H. The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

The racemization of N-acetylindoline-2-carboxylic acid in p-xylene revealed beneficial rate enhancements due to microwave effects, by comparing conventional and microwave heating . The magnitude of this effect was governed by the degree of heterogeneity of the reaction system .Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H. The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Wissenschaftliche Forschungsanwendungen

Organische Synthese

Carbonsäuren, einschließlich N-Acetylindolin-2-carbonsäure, sind vielseitige organische Verbindungen, die in verschiedenen Bereichen wie der organischen Synthese verwendet werden . Sie können an verschiedenen organischen Reaktionen teilnehmen, wie z. B. Substitution, Eliminierung, Oxidation, Kupplung usw. .

Nanotechnologie

In der Nanotechnologie werden Carbonsäuren als Oberflächenmodifikatoren verwendet, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . Beispielsweise wurden organische Carbonsäuren zur Oberflächenmodifizierung von mehrwandigen Kohlenstoffnanoröhren (MWCNTs) durch Ultraschallstrahlung verwendet, mit Anwendungen in der Produktion von Polymernanomaterialien .

Polymere

Carbonsäuren finden Anwendungen im Bereich der Polymere wie Monomere, Additive, Katalysatoren usw. . Sie können bei der Synthese sowohl synthetischer als auch natürlicher Polymere verwendet werden .

Medizinischer Bereich

Indolderivate, einschließlich this compound, haben vielfältige biologische und klinische Anwendungen . Sie sind aufgrund ihrer vielfältigen biologischen Aktivitäten von großem Interesse .

Antivirale Medikamente

Indol-2-carbonsäurederivate wurden als neuartige HIV-1-Integrase-Strangtransferinhibitoren entdeckt . Der Indolkern und die C2-Carboxylgruppe chelieren die beiden Mg 2+ -Ionen im aktiven Zentrum der Integrase, wodurch der Strangtransfer der HIV-1-Integrase effektiv gehemmt wird .

Arzneimittelentwicklung und -synthese

Indol-2-carbonsäure ist ein vielversprechendes Gerüst für die Entwicklung von Integraseinhibitoren . Strukturelle Optimierungen an dieser Verbindung können zu Derivaten führen, die eine deutlich erhöhte Integraseinhibition aufweisen .

Wirkmechanismus

Target of Action

N-Acetylindoline-2-carboxylic acid, also known as 1-acetylindoline-2-carboxylic acid, has been found to primarily target the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1 . Another potential target is the mycobacterial membrane protein large 3 (MmpL3) , a transporter that is vital for the translocation of mycolic acids across the plasma membrane .

Mode of Action

The compound inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg^2+ ions within the active site of the integrase . This interaction impairs the viral replication process .

Biochemical Pathways

The compound affects the pathway involving the HIV-1 integrase . By inhibiting the strand transfer of this enzyme, it disrupts the life cycle of HIV-1 . The compound’s interaction with the integrase enzyme can lead to the impairment of viral replication .

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 replication . By inhibiting the strand transfer of HIV-1 integrase, the compound effectively impairs the viral replication process . This can potentially lead to a decrease in the viral load in patients with HIV-1 .

Biochemische Analyse

Biochemical Properties

N-Acetylindoline-2-carboxylic acid, as an indole derivative, may interact with multiple receptors, contributing to its potential biological activities The specific enzymes, proteins, and other biomolecules it interacts with could vary depending on the context of its use

Cellular Effects

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that N-Acetylindoline-2-carboxylic acid could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a carboxylic acid derivative, it can be distinguished from aldehydes and ketones by the presence of a group containing an electronegative heteroatom . This suggests that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, contributing to their diverse biological and clinical applications .

Transport and Distribution

It’s important to consider that the transport and distribution of a compound can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, potentially involving targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1-acetyl-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMIMMRKTFZDKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335392 |

Source

|

| Record name | 1-Acetyl-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82923-75-9 |

Source

|

| Record name | 1-Acetyl-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2380886.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2380889.png)

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2380890.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide](/img/structure/B2380902.png)

![2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2380906.png)

![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)